2,5-Dibutyl-1H-pyrrole
Overview
Description
2,5-Dibutyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with primary amines under acidic conditions to form the pyrrole ring . Another method includes the cyclization of 1,4-diketones with ammonia or primary amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the process is optimized to ensure minimal by-products and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibutyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dibutyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,5-Dibutyl-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrrole: Similar in structure but with methyl groups instead of butyl groups.
2,5-Diphenyl-1H-pyrrole: Contains phenyl groups, leading to different chemical properties and applications.
2,5-Diethyl-1H-pyrrole:
Uniqueness: 2,5-Dibutyl-1H-pyrrole is unique due to its butyl groups, which provide increased hydrophobicity and influence its interaction with biological membranes and proteins. This makes it particularly interesting for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,5-dibutyl-1H-pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10,13H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNOYUPVDSXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(N1)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550844 | |
Record name | 2,5-Dibutyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-25-5 | |
Record name | 2,5-Dibutyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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